Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate
Overview
Description
Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with an ethyl ester group at the 2-position and a 4-bromophenyl group at the 5-position, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Nucleophilic Substitution: Amines or alcohols can be used as nucleophiles in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Substituted thiazole derivatives with various functional groups on the phenyl ring.
Nucleophilic Substitution: Amides, esters, or other derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced thiazole derivatives with altered electronic properties.
Scientific Research Applications
Ethyl 5-(4-bromophen
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXANNJPHGFTTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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